5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBTA, and it is a member of the 1,2,3-triazole family of compounds.
Scientific Research Applications
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrated good to moderate activities against test microorganisms, suggesting potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Biologically Active Compounds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates offers a pathway to create triazole-based scaffolds for peptidomimetics or biologically active compounds. This method provides a regiocontrolled approach to access these scaffolds, potentially useful in the synthesis of HSP90 inhibitors and other biologically active triazole derivatives (Ferrini et al., 2015).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown significant antiviral activities against influenza A virus (H5N1), highlighting the potential of triazole derivatives in developing new antiviral drugs (Hebishy et al., 2020).
Anticancer Agents
N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their anticancer activities, particularly against MCF-7 breast cancer cell lines. This research indicates the potential of triazole derivatives as scaffolds for developing novel anticancer agents (Butler et al., 2013).
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-12-7-9-14(10-8-12)21-18(25)16-17(20)24(23-22-16)11-13-5-3-4-6-15(13)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROLFGKGGFZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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